REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH:7]([CH2:11][CH:12]([CH2:17][CH3:18])[CH2:13][CH2:14][CH2:15][CH3:16])[CH:6]1O)[CH3:2].[H][H]>[Ni]>[CH2:17]([CH:12]([CH2:13][CH2:14][CH2:15][CH3:16])[CH2:11][CH:7]1[CH2:8][CH2:9][CH2:10][CH:5]([CH2:4][CH:3]([CH2:1][CH3:2])[CH2:20][CH2:21][CH2:22][CH3:23])[CH2:6]1)[CH3:18]
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CC1C(C(CCC1)CC(CCCC)CC)O)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration of the catalyst, 260 gm of 1,3-di-(2-ethylhexyl)-cyclohexane
|
Name
|
|
Type
|
|
Smiles
|
C(C)C(CC1CC(CCC1)CC(CCCC)CC)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |